N,N-Dimethyl-1-(morpholin-2-yl)methanamine
Overview
Description
N,N-Dimethyl-1-(morpholin-2-yl)methanamine is an organic compound with the molecular formula C7H16N2O. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a dimethylamino group attached to the methanamine moiety. This compound is known for its applications in various chemical reactions and industrial processes.
Scientific Research Applications
N,N-Dimethyl-1-(morpholin-2-yl)methanamine has several applications in scientific research:
Biology: This compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: This compound is employed in the manufacture of polymers, resins, and other industrial chemicals.
Safety and Hazards
The safety information for “N,N-Dimethyl-1-(morpholin-2-yl)methanamine” includes several hazard statements: H302-H315-H319-H332-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P280-P305+P351+P338-P310, which suggest wearing protective gloves/protective clothing/eye protection/face protection, rinsing cautiously with water for several minutes in case of contact with eyes, and seeking immediate medical advice/attention in case of feeling unwell .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N,N-Dimethyl-1-(morpholin-2-yl)methanamine involves the reaction of methacrylic anhydride with N,N-dimethylformamide. This reaction typically requires controlled conditions, including an inert atmosphere (such as nitrogen or argon) and a temperature range of 2-8°C .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar reaction conditions as described above. The process may include additional purification steps to achieve the desired purity level, typically around 97% .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(morpholin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and alkoxides are typically employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(morpholin-2-yl)methanamine involves its interaction with various molecular targets and pathways. As a nucleophilic amine, it can participate in a range of chemical reactions, facilitating the formation of new chemical bonds. Its dimethylamino group enhances its reactivity, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-morpholinmethanamine
- Dimethyl-morpholin-2-ylmethyl-amine
- N,N-Dimethyl-1-(2-morpholinyl)methanamine
Uniqueness
N,N-Dimethyl-1-(morpholin-2-yl)methanamine is unique due to its specific structural configuration, which imparts distinct chemical properties. Its combination of a morpholine ring and a dimethylamino group makes it particularly versatile in various chemical reactions and industrial applications .
Properties
IUPAC Name |
N,N-dimethyl-1-morpholin-2-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-9(2)6-7-5-8-3-4-10-7/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCQHMMKDOIHRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CNCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392151 | |
Record name | N,N-Dimethyl-1-(morpholin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122894-56-8 | |
Record name | N,N-Dimethyl-1-(morpholin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl-morpholin-2-ylmethyl-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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